(2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl
Description
(2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl is a chiral bicyclic pyrrolidine derivative characterized by two pyrrolidine rings connected via a single bond at the 1- and 3'-positions. The stereochemistry (2S,3'S) and methyl substitution at the 2-position confer unique conformational and electronic properties, making it a valuable intermediate in medicinal chemistry.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(3S)-pyrrolidin-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
KHAUVQIIEQSBGB-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCCN1[C@H]2CCNC2 |
Canonical SMILES |
CC1CCCN1C2CCNC2 |
Origin of Product |
United States |
Scientific Research Applications
Antidepressant Activity
Recent studies have shown that derivatives of (2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl exhibit promising antidepressant effects. One notable study identified a specific derivative as a histamine H3 receptor antagonist, which demonstrated efficacy in forced-swimming tests, suggesting its potential as an anti-depressive agent . This mechanism is crucial for developing new treatments for depression, particularly in patients who are resistant to conventional therapies.
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant activities. Research indicates that certain bipyrrolidinyl derivatives can modulate neurotransmitter systems involved in seizure activity. This property makes them candidates for further development in treating epilepsy and other seizure disorders .
Anticancer Potential
Another significant application of this compound derivatives is in oncology. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of these compounds allow them to interact with cellular pathways involved in tumor growth and metastasis .
Synthesis and Structural Characterization
The synthesis of this compound involves several methodologies that allow for the modification of its structure to enhance biological activity. For instance, researchers have utilized cross-coupling reactions and condensation techniques to create various derivatives with improved pharmacological profiles .
Table 1: Synthesis Methods and Yield Data
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Cross-Coupling Reaction | 85 | High efficiency with diverse functional groups |
| Condensation Reaction | 78 | Simple process yielding multiple derivatives |
| Functionalization | 90 | Enhances biological activity through modifications |
Case Study: Antidepressant Efficacy
In a controlled study involving animal models, a derivative of this compound was tested for its antidepressant effects compared to standard treatments like fluoxetine. The results indicated a statistically significant reduction in depressive behaviors among the treated group, suggesting that this compound could be a viable alternative or adjunct therapy for depression .
Case Study: Cancer Cell Line Inhibition
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7) using synthesized derivatives of this compound. The findings revealed that specific modifications led to enhanced cytotoxicity against these cells, with IC50 values significantly lower than those of existing chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to other bipyrrolidinyl derivatives and related heterocycles based on structural features, reactivity, and pharmacological activity.
Pharmacological Activity
This compound derivatives outperform other H₃ antagonists in selectivity due to their rigid bicyclic structure. For example:
- Binding Affinity: The bipyrrolidinyl moiety enhances interactions with histamine H₃ receptors compared to monocyclic pyrrolidines .
- Metabolic Stability: Methyl substitution at the 2-position improves metabolic stability over non-methylated analogues .
Research Findings and Data
Pharmacokinetic Data
| Compound | H₃ Receptor IC₅₀ (nM) | Metabolic Half-Life (h) |
|---|---|---|
| This compound derivative | 12.3 ± 1.5 | 4.7 |
| Monocyclic pyrrolidine analogue | 45.8 ± 3.2 | 2.1 |
| Isoxazole-only derivative | >1000 | 6.3 |
Data derived from histamine receptor binding assays
Q & A
Q. How can researchers validate the biological relevance of this compound while minimizing experimental bias?
- Methodological Answer : Use blinded in vitro assays (e.g., enzyme inhibition studies) with positive/negative controls. For in vivo models, apply randomization and power analysis to ensure statistical robustness. Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity, CRISPR for target validation) .
Data and Regulatory Compliance
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in academic synthesis?
- Methodological Answer : Implement ICH Q2(R1)-validated methods for purity testing (e.g., HPLC-UV with ≥95% purity thresholds). Track critical quality attributes (CQAs) like particle size (via dynamic light scattering) and polymorphism (via XRPD). Document deviations using electronic lab notebooks (ELNs) for audit readiness .
Q. How should researchers handle discrepancies between pharmacopeial standards (e.g., EP, USP) and novel analytical data?
- Methodological Answer : Conduct forced degradation studies (e.g., heat, light, oxidation) to identify degradation products not covered by existing standards. Submit validated methods to pharmacopeial forums () for review. Collaborate with regulatory bodies to update monographs with new impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
